Stannane, dibutyldiethyl-

Description

BenchChem offers high-quality Stannane, dibutyldiethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, dibutyldiethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

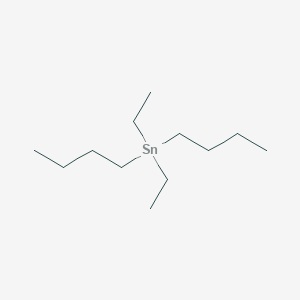

dibutyl(diethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZKNGAFPKLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CC)(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174520 | |

| Record name | Stannane, dibutyldiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20525-62-6 | |

| Record name | Stannane, dibutyldiethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibutyldiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties and Characterization of Dibutyldiethylstannane and Related Tetra-alkyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of organometallic chemicals with a wide array of industrial and research applications. Dibutyldiethylstannane, a tetra-alkyltin compound, belongs to this family and serves as a valuable, albeit niche, chemical intermediate and research tool. This guide provides an in-depth exploration of the physical properties, synthesis, and analytical characterization of dibutyldiethylstannane. Due to the limited availability of specific experimental data for dibutyldiethylstannane, this guide will also draw upon data from closely related and well-characterized tetra-alkyltin compounds, namely tetraethyltin and tetrabutyltin, to provide a comprehensive technical overview for researchers in the field.

The utility of organotin compounds is significant, ranging from their use as PVC stabilizers and catalysts in polymer chemistry to their application as biocides. However, their biological activity also necessitates a thorough understanding of their physical and chemical properties to ensure safe handling and accurate experimental design. This guide is intended to serve as a key resource for professionals in chemistry and drug development who work with or are investigating the potential of such compounds.

Core Physical Properties

| Property | Tetraethyltin | Tetrabutyltin | Dibutyldiethylstannane (Estimated) |

| Molecular Formula | C8H20Sn | C16H36Sn | C12H28Sn |

| Molecular Weight | 234.95 g/mol [1] | 347.17 g/mol | 291.06 g/mol |

| Appearance | Colorless liquid[1] | Colorless to slightly yellow, oily liquid[2] | Colorless liquid |

| Density | 1.187 g/cm³ at 23 °C[3] | 1.057 g/mL at 25 °C | ~1.1 g/cm³ |

| Boiling Point | 181 °C at 760 mmHg[3] | 127-145 °C at 10 mmHg | ~210-220 °C at 760 mmHg |

| Melting Point | -112 °C[3] | -97 °C | ~ -105 °C |

| Refractive Index | 1.473 at 20 °C[4] | 1.473 at 20 °C | ~1.473 |

| Solubility | Insoluble in water; soluble in ether[1] | Insoluble in water; soluble in most organic solvents[2] | Insoluble in water; soluble in organic solvents |

Synthesis of Dibutyldiethylstannane

The synthesis of unsymmetrical tetra-alkyltin compounds like dibutyldiethylstannane can be achieved through a stepwise alkylation of a tin halide precursor. The Grignard reaction is a classic and versatile method for forming carbon-tin bonds.[5][6]

Synthetic Workflow: A Two-Step Grignard Approach

A plausible synthetic route to dibutyldiethylstannane involves the sequential reaction of tin tetrachloride with two different Grignard reagents.

Caption: A typical analytical workflow for the characterization of a synthesized organotin compound.

Safety and Handling of Organotin Compounds

Organotin compounds, particularly the tri- and tetra-alkyl derivatives, are toxic and require careful handling. [1][2]

-

Toxicity: The toxicity of organotin compounds varies with the number and nature of the organic substituents. Tetra-alkyltins can be metabolized to more toxic tri-alkyltin species. Acute exposure can lead to a range of adverse health effects.

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of a spill, follow established laboratory procedures for cleaning up hazardous materials.

-

-

Waste Disposal: Dispose of all organotin waste in accordance with institutional and regulatory guidelines for hazardous chemical waste.

Conclusion

Dibutyldiethylstannane is a representative member of the tetra-alkyltin class of organometallic compounds. While specific physical and spectroscopic data for this compound are scarce, a comprehensive understanding of its properties and behavior can be extrapolated from closely related analogs like tetraethyltin and tetrabutyltin. The synthesis of such compounds is well-established through methods like the Grignard reaction, and their characterization relies on standard analytical techniques including NMR spectroscopy and mass spectrometry. Due to their inherent toxicity, strict adherence to safety protocols is paramount when handling any organotin compound. This guide provides a foundational technical overview to aid researchers and professionals in the safe and effective use of dibutyldiethylstannane and related materials in their scientific endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11704, Tetraethyltin" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15098, Tetrabutyltin" PubChem, [Link].

-

Sciencemadness Wiki. "Tetrabutyltin" Sciencemadness, 2020, [Link].

-

Grokipedia. "Tetraethyltin" Grokipedia, 2026, [Link].

-

Wikipedia. "Organotin chemistry" Wikipedia, [Link].

-

Wikipedia. "Tetraethyltin" Wikipedia, [Link].

-

UM Students' Repository. "Chapter Two Preparation Of Organotin Compounds" UM Students' Repository, [Link].

- Google Patents.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11661, Tetramethyltin" PubChem, [Link].

-

Wikipedia. "Tetrabutyltin" Wikipedia, [Link].

-

American Elements. "Tetraethyltin" American Elements, [Link].

- Google Patents.

-

National Institute of Standards and Technology. "Stannane, tetrabutyl-" NIST WebBook, [Link].

-

Al-Nahrain Journal of Science. "Chemistry of Some Organotin Compounds" Al-Nahrain Journal of Science, 2021, [Link].

-

PubMed. "Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry" PubMed, [Link].

-

Defense Technical Information Center. "Synthesis and Mass Spectra of Butenyltin Compounds" DTIC, 2023, [Link].

-

The Royal Society of Chemistry. "Supplementary Information" The Royal Society of Chemistry, [Link].

-

Regular Article. "Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry" Regular Article, 2024, [Link].

-

National Institute of Standards and Technology. "Stannane, tetraethyl-" NIST WebBook, [Link].

-

SpectraBase. "Tetrabutyltin - Optional[MS (GC)] - Spectrum" SpectraBase, [Link].

-

T3DB. "Predicted LC-MS/MS Spectrum - 10V, Positive (T3D1248)" T3DB, [Link].

-

SpectraBase. "Tetramethyltin - Optional[MS (GC)] - Spectrum" SpectraBase, [Link].

- Google Patents.

-

Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts" Organic Chemistry Data, [Link].

-

The Royal Society of Chemistry. "Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and" The Royal Society of Chemistry, 2015, [Link].

-

ResearchGate. "13 C and 119 Sn NMR Data of Organotin(IV) Compounds | Download Table" ResearchGate, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12688, Dibutyltin dichloride" PubChem, [Link].

-

NMRS.io. "13C | THF-d8 | NMR Chemical Shifts" NMRS.io, [Link].

Sources

- 1. Tetraethyltin | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. americanelements.com [americanelements.com]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

Elucidating the Molecular Architecture of Dibutyldiethylstannane: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of organometallic compounds is a critical task in chemical research, synthesis validation, and regulatory compliance. Dibutyldiethylstannane, a tetraorganotin compound, serves as an excellent model for demonstrating a rigorous, multi-faceted analytical workflow. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed to unequivocally determine its chemical structure. Beyond a mere recitation of methods, this document delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. We will explore the theoretical underpinnings of each technique, present detailed, field-proven protocols, and demonstrate how the congruent data from these disparate analyses culminate in a single, unambiguous structural assignment.

Introduction: The Imperative for Structural Certainty in Organotin Chemistry

Organotin compounds represent a diverse class of chemicals with applications ranging from industrial catalysts and PVC stabilizers to agricultural pesticides and potential chemotherapeutics.[1][2] Their biological and chemical properties are intrinsically linked to the specific arrangement and nature of the organic substituents bonded to the central tin atom. Consequently, the unambiguous determination of their molecular structure is not merely an academic exercise but a foundational requirement for understanding reactivity, toxicity, and efficacy.

The characterization of organometallic complexes necessitates a suite of analytical techniques, as no single method can provide a complete picture.[3][4] This guide utilizes dibutyldiethylstannane (C₁₂H₂₈Sn) as a case study to illustrate a best-practice workflow for structural elucidation. Our approach is grounded in the principle of orthogonal verification, where data from multiple independent techniques are integrated to build an unshakeable structural hypothesis.

The Elucidation Workflow: A Strategy of Convergent Evidence

A robust strategy for structural elucidation relies on a logical progression of experiments, where each step builds upon the last. The workflow is designed to move from broad compositional information to detailed atomic connectivity.

Caption: Overall workflow for the structural elucidation of dibutyldiethylstannane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of organometallic compounds.[3][4] For organotin analysis, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a comprehensive view of the molecule's framework.[5][6]

Expertise: Why ¹H, ¹³C, and ¹¹⁹Sn NMR are all Essential

-

¹H NMR identifies the different types of proton environments. For dibutyldiethylstannane, we expect to see distinct signals for the butyl (-CH₂CH₂CH₂CH₃) and ethyl (-CH₂CH₃) groups. The key diagnostic feature is the presence of "satellite peaks" flanking the main resonances, which arise from coupling to the NMR-active ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond coupling constant (²J(¹¹⁹Sn-¹H)) for the α-CH₂ protons is highly informative about the geometry at the tin center.

-

¹³C NMR reveals the carbon backbone of the molecule. Each unique carbon atom in the butyl and ethyl chains will produce a distinct signal. Similar to ¹H NMR, coupling to the tin isotopes (¹J(¹¹⁹Sn-¹³C)) provides direct evidence of the C-Sn bond and its nature.

-

¹¹⁹Sn NMR directly probes the central tin atom. Tin has a very wide chemical shift range (~5000 ppm), making the ¹¹⁹Sn chemical shift exquisitely sensitive to the electronic environment and coordination number of the tin atom.[7][8] For a tetra-alkylated tin compound like dibutyldiethylstannane, a single sharp resonance is expected in a predictable region, confirming a single tin species in a tetrahedral environment.[9]

Predicted NMR Data

The following table summarizes the anticipated NMR data for dibutyldiethylstannane based on known trends for organotin compounds.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | Sn-CH₂-CH₃ | ~0.8 - 1.0 | Quartet (q) | ³J(H-H) ≈ 7-8 Hz |

| Sn-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ³J(H-H) ≈ 7-8 Hz | |

| Sn-CH₂-CH₂CH₂CH₃ | ~0.8 - 1.0 | Triplet (t) | ²J(¹¹⁹Sn-H) ≈ 50-60 Hz | |

| Sn-CH₂-CH₂CH₂CH₃ | ~1.2 - 1.6 | Multiplet (m) | ||

| CH₃(butyl) | ~0.9 | Triplet (t) | ³J(H-H) ≈ 7 Hz | |

| ¹³C | Sn-C H₂-CH₃ | ~8 - 12 | Singlet | ¹J(¹¹⁹Sn-C) ≈ 300-350 Hz |

| Sn-CH₂-C H₃ | ~12 - 16 | Singlet | ²J(¹¹⁹Sn-C) ≈ 20-25 Hz | |

| Sn-C H₂-(butyl) | ~10 - 15 | Singlet | ¹J(¹¹⁹Sn-C) ≈ 320-380 Hz | |

| Sn-CH₂-C H₂-(butyl) | ~28 - 32 | Singlet | ²J(¹¹⁹Sn-C) ≈ 20-25 Hz | |

| Sn-CH₂CH₂-C H₂-(butyl) | ~26 - 30 | Singlet | ³J(¹¹⁹Sn-C) ≈ 50-60 Hz | |

| Sn-...(butyl)-C H₃ | ~13 - 15 | Singlet | ⁴J(¹¹⁹Sn-C) ≈ 0 Hz | |

| ¹¹⁹Sn | (CH₃CH₂)₂Sn(CH₂CH₂CH₂CH₃)₂ | ~ -10 to +20 | Singlet | N/A |

Note: Exact chemical shifts are solvent-dependent. Data is predicted based on values for similar tetra-alkyltin compounds.[8][10]

Protocol: High-Resolution NMR Analysis

-

Sample Preparation: Accurately weigh ~20-30 mg of dibutyldiethylstannane and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Causality: Chloroform-d is a common choice for its good dissolving power and relatively clean spectral window. Benzene-d₆ can be used to resolve overlapping signals through solvent-induced shifts.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹¹⁹Sn frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

Trustworthiness: Ensure proper shimming to obtain sharp, symmetrical peaks, which is critical for resolving multiplets and observing the small Sn satellite peaks.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment easier. A longer relaxation delay may be needed for quaternary carbons, but none are present here.

-

-

¹¹⁹Sn{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹¹⁹Sn spectrum. Tetramethyltin (SnMe₄) is a common external reference.[7]

-

Parameters: 256 scans, 5-second relaxation delay, 45° pulse angle.

-

Causality: A longer relaxation delay is used for the ¹¹⁹Sn nucleus due to its potentially long T₁ relaxation time. Proton decoupling provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the spectra using the residual solvent peak (¹H, ¹³C) or an external standard (¹¹⁹Sn). Integrate ¹H signals and pick peaks for all spectra.

Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For organometallic compounds, the characteristic isotopic signature of the metal is a powerful diagnostic tool.[5][11]

Expertise: The Tin Isotope Pattern as a Structural Fingerprint

Tin has ten stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. This results in a highly characteristic and easily recognizable isotopic pattern for any tin-containing ion in the mass spectrum. Observing this unique cluster of peaks for the molecular ion and its fragments provides definitive proof of the presence of tin. The fragmentation of tetra-alkyltins typically proceeds through the sequential loss of alkyl radicals.

Caption: Plausible ESI-MS fragmentation pathway for Dibutyldiethylstannane.

Predicted Mass Spectrometry Data

| Ion (for ¹²⁰Sn) | Formula | Calculated m/z | Key Feature |

| [M]⁺ | [C₁₂H₂₈Sn]⁺ | 292.13 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₁₀H₂₃Sn]⁺ | 263.09 | Loss of ethyl radical |

| [M - C₄H₉]⁺ | [C₈H₁₉Sn]⁺ | 235.06 | Loss of butyl radical |

| [M - C₂H₅ - C₄H₉]⁺ | [C₆H₁₄Sn]⁺ | 207.02 | Loss of ethyl and butyl |

| [Sn]⁺ | [Sn]⁺ | 119.90 | Tin ion |

Note: All tin-containing fragments will exhibit the characteristic multi-peak isotopic pattern.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

While organotin compounds can be analyzed by GC-MS, this often requires derivatization.[1][11] Direct analysis by ESI-MS is a faster approach.[5]

-

Sample Preparation: Prepare a dilute solution of dibutyldiethylstannane (~10 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol. Causality: High concentrations can lead to signal suppression and detector saturation. Acetonitrile is a good choice for its volatility and ability to promote ionization.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

-

Infusion Analysis:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the source in positive ion mode.

-

Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion. Trustworthiness: Optimizing the cone/fragmentor voltage is a self-validating step. A low voltage should show the molecular ion, while increasing it will induce fragmentation, helping to confirm the proposed fragmentation pathway.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis:

-

Identify the molecular ion cluster and confirm its m/z matches the calculated value for [C₁₂H₂₈Sn]⁺.

-

Compare the observed isotopic pattern of the molecular ion and key fragments to the theoretical pattern for tin.

-

Identify major fragment ions and correlate them with the expected losses of ethyl and butyl groups.

-

Infrared (IR) Spectroscopy: Vibrational Confirmation

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12][13] For dibutyldiethylstannane, IR is used to confirm the presence of C-H bonds in an aliphatic environment and, importantly, the Sn-C bonds.

Expertise: Identifying Key Vibrational Modes

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations, confirming the aliphatic nature of the butyl and ethyl groups.[13]

-

C-H Bending: Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1375-1465 cm⁻¹ region.

-

Sn-C Stretching: The most diagnostic bands for this molecule are the asymmetric and symmetric Sn-C stretching vibrations. These typically occur in the far-IR region, generally between 450 and 600 cm⁻¹.[14] The presence of bands in this region is strong evidence for the covalent Sn-C linkages.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: No special preparation is needed for a liquid sample. Directly place one to two drops of dibutyldiethylstannane onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum (typically 32 scans). Causality: This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

-

Sample Collection: After applying the sample, collect the sample spectrum using the same number of scans.

-

Data Analysis: The instrument software will automatically generate the absorbance spectrum. Identify the key absorption bands and assign them to the corresponding vibrational modes (C-H stretch, C-H bend, Sn-C stretch).

Conclusion: Synthesizing the Data for Unambiguous Structure Confirmation

The structural elucidation of dibutyldiethylstannane is achieved not by a single piece of data, but by the overwhelming congruence of evidence from orthogonal techniques.

-

MS establishes the correct molecular formula (C₁₂H₂₈Sn) through the molecular ion's m/z and confirms the presence of one tin atom via its unique isotopic signature.

-

IR confirms the presence of aliphatic C-H bonds and the crucial Sn-C covalent bonds.

-

NMR provides the definitive architecture. ¹H and ¹³C NMR identify the butyl and ethyl fragments and show their connectivity. Crucially, ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H) couplings prove these alkyl groups are directly attached to the tin atom. Finally, the single resonance in the ¹¹⁹Sn NMR spectrum confirms a single, symmetric tetra-alkyltin environment.

Together, these data points leave no ambiguity. The compound is unequivocally identified as dibutyldiethylstannane, [(CH₃CH₂)₂Sn(CH₂CH₂CH₂CH₃)₂]. This rigorous, multi-technique approach ensures the highest level of scientific confidence, a standard required for advanced research and development.

References

- Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry.

- AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. SCIEX.

- Organotin compounds. SCIEX.

- Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques. Benchchem.

- Characterization of Organometallic Complexes. Chemistry LibreTexts.

- Characterization of Organometallic Complexes (A different resource). Chemistry LibreTexts.

- NMR Periodic Table: Tin NMR. IMSERC.

- Organometallic Chemistry. Bruker.

- Mössbauer and infrared spectra of organotin oxin

- ¹³C and ¹¹⁹Sn NMR Data of Organotin(IV) Compounds.

- Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Compounds. The Royal Society of Chemistry.

- (Sn) Tin NMR. University of Ottawa.

- IR spectra of heptacoordinated organotin (IV) complexes in films.

- Infrared Spectroscopy.

Sources

- 1. sciex.jp [sciex.jp]

- 2. Organotin compounds [sciex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 8. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organometallic Chemistry | Bruker [bruker.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. Mössbauer and infrared spectra of organotin oxinates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

dibutyldiethylstannane synthesis from Grignard reagents

An In-Depth Technical Guide to the Synthesis of Dibutyldiethylstannane via Grignard Reagents

Abstract

This technical guide provides a comprehensive overview of a robust and controlled methodology for the synthesis of unsymmetrical tetraorganotin compounds, specifically focusing on dibutyldiethylstannane (Bu₂Et₂Sn). The synthesis leverages the versatility of Grignard reagents in a two-stage process involving an initial Kocheshkov redistribution reaction followed by a subsequent Grignard alkylation. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and critical safety considerations essential for handling organotin compounds.

Introduction: The Significance of Organotin Compounds

Organotin compounds, defined by the presence of at least one tin-carbon bond, represent a versatile class of organometallic chemicals with broad industrial and research applications.[1] They serve as heat stabilizers for PVC, catalysts in polymer chemistry, and as active biocides.[2] The synthesis of specific organotin structures, such as the unsymmetrical tetraorganotin dibutyldiethylstannane, is of interest for fine-tuning chemical and physical properties for specialized applications.

The primary methods for forming Sn-C bonds include the Grignard reaction, Wurtz coupling, and direct synthesis routes.[3][4] The Grignard pathway is often favored due to its high efficiency, operational simplicity, and the wide availability of organohalide precursors.[4] This guide will focus on a strategic application of the Grignard reaction to achieve a controlled synthesis of an unsymmetrical product.

Strategic Synthesis Pathway

Directly synthesizing an unsymmetrical tetraorganotin like dibutyldiethylstannane by reacting a tin tetrahalide with a stoichiometric mixture of two different Grignard reagents (e.g., butylmagnesium bromide and ethylmagnesium bromide) is fraught with challenges. Such an approach typically yields a statistical mixture of all possible tetraalkyltin products (Bu₄Sn, Bu₃EtSn, Bu₂Et₂Sn, BuEt₃Sn, and Et₄Sn), which are difficult to separate due to similar boiling points.

A more controlled and scientifically sound approach, detailed herein, involves two distinct stages:

-

Synthesis of a Diorganotin Dihalide Intermediate: Tetrabutyltin (Bu₄Sn), itself prepared via a Grignard reaction, undergoes a Kocheshkov redistribution reaction with tin(IV) chloride (SnCl₄) to produce the key intermediate, dibutyldichlorostannane (Bu₂SnCl₂).[4]

-

Selective Alkylation: The purified dibutyldichlorostannane is then reacted with a second Grignard reagent, ethylmagnesium bromide (EtMgBr), to selectively form the desired dibutyldiethylstannane.

This stepwise methodology ensures high selectivity and simplifies the purification of the final product.

Mechanistic Principles

The Grignard Reagent: A Potent Nucleophile

A Grignard reagent (R-Mg-X) is formed by the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom. This makes the Grignard reagent a powerful nucleophile, capable of attacking electrophilic centers, such as the tin atom in organotin halides.[5] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be readily quenched by protic solvents like water to form an alkane.[7]

The Kocheshkov Redistribution Reaction

The Kocheshkov reaction is a comproportionation reaction used to synthesize organotin halides.[4] In the context of this guide, tetra-n-butyltin and tin(IV) chloride are heated, causing a redistribution of the butyl and chloride groups around the tin centers to yield the thermodynamically stable dibutyldichlorostannane. The general form of the reaction is:

R₄Sn + SnCl₄ → 2 R₂SnCl₂[4]

This reaction is crucial for creating the di-substituted tin halide precursor necessary for the final selective alkylation step.

Experimental Protocol: Synthesis of Dibutyldiethylstannane from Bu₂SnCl₂

This protocol details the second stage of the synthesis: the reaction of dibutyldichlorostannane with ethylmagnesium bromide.

Pre-Reaction Preparations & Safety

WARNING: Organotin compounds are highly toxic via inhalation, ingestion, and dermal contact.[8] Tri- and di-organotins can cause severe neurological and immunological effects.[1][2] All manipulations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[9][10] All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) just before use.[9]

Reagents and Equipment

-

Dibutyldichlorostannane (Bu₂SnCl₂)

-

Magnesium turnings

-

Bromoethane (Ethyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, inert gas line.

Step-by-Step Methodology

Part A: Preparation of Ethylmagnesium Bromide (EtMgBr)

-

Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube or inert gas outlet), and a dropping funnel. Purge the entire apparatus with inert gas.

-

Initiation: Place magnesium turnings (2.1 molar equivalents relative to Bu₂SnCl₂) in the flask. Add a small volume of anhydrous ether, just enough to cover the magnesium.

-

Grignard Formation: Dissolve bromoethane (2.1 molar equivalents) in anhydrous ether and add it to the dropping funnel. Add a small portion (approx. 5-10%) of the bromoethane solution to the magnesium. The reaction is initiated when the solution turns cloudy and gentle refluxing begins. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary to activate the magnesium surface.[11]

-

Addition: Once the reaction is initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady but controllable reflux.

-

Completion: After the addition is complete, continue stirring the gray-black mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is your Grignard reagent.

Part B: Reaction with Dibutyldichlorostannane

-

Solution Preparation: In a separate flask, dissolve dibutyldichlorostannane (1 molar equivalent) in anhydrous ether under an inert atmosphere.

-

Controlled Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the dibutyldichlorostannane solution via the dropping funnel to the stirred Grignard reagent. The addition should be exothermic; maintain a low temperature (0-10 °C) throughout the addition to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium salts. This is preferred over water or dilute acid to avoid forming tin oxides.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.

-

Drying & Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is a colorless oil. Purify by vacuum distillation to obtain pure dibutyldiethylstannane.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the reaction of dibutyldichlorostannane with ethylmagnesium bromide.

| Parameter | Value | Rationale |

| Molar Ratio (EtMgBr:Bu₂SnCl₂) | 2.1 : 1.0 | A slight excess of the Grignard reagent ensures complete conversion of the dichloride.[13] |

| Reaction Temperature | 0-10 °C (Addition) | Controls the exothermic reaction and minimizes side product formation.[12] |

| Reaction Time | 1-2 hours post-addition | Allows the reaction to proceed to completion at room temperature. |

| Solvent | Anhydrous Diethyl Ether / THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent. |

| Theoretical Yield | >90% (based on Bu₂SnCl₂) | The reaction is typically high-yielding under optimal conditions. |

Characterization of Dibutyldiethylstannane

The identity and purity of the synthesized dibutyldiethylstannane must be confirmed through a combination of spectroscopic and chromatographic techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the butyl (-C₄H₉) and ethyl (-C₂H₅) groups, with integrals corresponding to the correct proton count.

-

¹³C NMR: Will display distinct resonances for the carbon atoms in the butyl and ethyl chains.

-

¹¹⁹Sn NMR: Provides a definitive chemical shift for the tin atom in its specific chemical environment, which is highly sensitive to the attached alkyl groups.[3]

-

-

Infrared (IR) Spectroscopy: Will show characteristic C-H stretching and bending vibrations for the alkyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the compound. Derivatization may be necessary for analysis.[14]

Conclusion

The synthesis of dibutyldiethylstannane via a two-stage process involving a Kocheshkov redistribution followed by a Grignard alkylation represents a superior strategy for producing unsymmetrical tetraorganotins with high purity and yield. This method avoids the complex product mixtures associated with direct, mixed-Grignard approaches. Adherence to strict anhydrous and inert atmosphere techniques is paramount for success. Furthermore, a profound respect for the significant toxicity of organotin compounds and the implementation of rigorous safety protocols are non-negotiable for any researcher working in this field.

References

- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.

- UM Students' Repository. (n.d.). Chapter Two: Preparation Of Organotin Compounds.

- Wikipedia. (n.d.). Organotin chemistry.

- Del Valle Lab. (n.d.). Standard Operating Procedures.

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

- National Research Council. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- ResearchGate. (2025). Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH2CH2NMe2)2Cl (R = Alk, Ar) and PhSnCl3: Experimental and DFT study.

- Sigma-Aldrich. (n.d.). Organotin Reagents.

- PubMed. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.

- Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds.

- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Wikipedia. (n.d.). Grignard reagent.

- ResearchGate. (n.d.). EXPERIMENT SEVEN.

- Chemistry LibreTexts. (2023). Grignard Reagents.

- Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 6. leah4sci.com [leah4sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. delvallelab.weebly.com [delvallelab.weebly.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

dibutyldiethylstannane safety data sheet and handling precautions

An In-Depth Technical Guide to the Safety and Handling of Dibutyldiethylstannane and Related Organotin Compounds

Authored by a Senior Application Scientist

Disclaimer: No specific Safety Data Sheet (SDS) for dibutyldiethylstannane was located. The following guidance is synthesized from established knowledge of closely related organotin compounds and should be used as a foundational resource for risk assessment and the implementation of safe handling protocols. It is imperative to treat dibutyldiethylstannane with the high degree of caution afforded to other toxic organotin compounds.

Introduction: The Dual Nature of Organotin Compounds

Organotin compounds, characterized by at least one tin-carbon bond, are a class of organometallic chemicals with broad industrial and research applications.[1] They serve as heat stabilizers in polyvinyl chloride (PVC), catalysts in polymer synthesis, and as potent biocides in applications such as antifouling paints and fungicides.[1][2] Dibutyldiethylstannane, a tetraorganotin compound, is expected to share the toxicological profile of this chemical family. Tetraorganotins are generally stable but can be metabolized or degraded into more toxic triorganotin and diorganotin compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle dibutyldiethylstannane and other organotin compounds, mitigating the significant health risks they pose.

The Toxicological Landscape of Organotin Compounds

The toxicity of organotin compounds is intrinsically linked to the number and nature of the organic groups attached to the tin atom.[1][2] Understanding this structure-activity relationship is fundamental to appreciating the potential hazards of dibutyldiethylstannane.

General Order of Toxicity

The general order of mammalian toxicity for organotin compounds is as follows:

While tetraorganotins like dibutyldiethylstannane are typically less toxic than their triorganotin counterparts, they can be dealkylated in vivo to form these more hazardous compounds. The ethyl derivatives are among the most toxic of the alkyltin compounds.

Primary Target Organs and Health Effects

Organotin compounds are highly toxic through all routes of exposure: inhalation, ingestion, and dermal contact.[1][3] The severity of the health effects is dependent on the specific compound, the dose, and the duration of exposure.

-

Neurotoxicity: Triethyltin and trimethyltin compounds are potent neurotoxins.[1][4] Acute intoxication can lead to headaches, visual defects, and abnormal brain electrical activity. In severe cases, long-term neurological effects have been observed.[5]

-

Immunotoxicity: Tributyltin (TBT) and dibutyltin (DBT) compounds are known to be potent immunotoxic agents, particularly affecting the thymus.[6] This can lead to suppression of the immune system.

-

Endocrine Disruption: Certain organotin compounds, such as TBT, are recognized as endocrine disruptors.[1]

-

Organ Damage: Dibutyltin and tributyltin compounds have been shown to cause bile duct damage in animal studies.[6] Other organ systems that can be affected include the liver and kidneys.[7]

-

Skin and Eye Irritation: Direct contact with dialkyltin and trialkyltin compounds can cause severe skin irritation and chemical burns.[3] They are also irritating to the eyes.[8]

-

Reproductive and Developmental Toxicity: Some organotin compounds have demonstrated reproductive and developmental effects in laboratory animals.[3][6]

Hazard Identification and Classification

While a specific GHS classification for dibutyldiethylstannane is not available, based on data for related dibutyltin compounds, it should be handled as a substance with the following potential hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[9][10] |

| Acute Toxicity, Dermal | Category 3/4 | Toxic/Harmful in contact with skin[9][10][11] |

| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation[8][10][12] |

| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage / Causes serious eye irritation[8][10][11][12] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[12][13] |

| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child[8][12][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | Causes damage to organs[13] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[8][11][12][13] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life[8][11][12][13] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects[8][11][13] |

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of organotin compounds, stringent safety protocols must be implemented. Occupational exposure is the most likely route of contact, and proper handling procedures are critical to minimize risk.

Engineering Controls

-

Fume Hood: All work with dibutyldiethylstannane and other organotins must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Lab Coat: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

-

Respiratory Protection: In the event of a large spill or in a situation where the fume hood is not available or functioning correctly, a respirator with an appropriate cartridge for organic vapors should be used.[3]

Caption: Emergency first-aid response to organotin exposure.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillow). Place the contaminated material in a sealed, labeled container for proper disposal. [3]* Large Spills: Evacuate the area. Wear appropriate respiratory protection and PPE. Contain the spill if possible. Follow institutional guidelines for large chemical spills.

-

Avoid release to the environment. [11]

Waste Disposal

-

All waste containing dibutyldiethylstannane or other organotin compounds must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant. [8]* Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

Dibutyldiethylstannane, as a member of the organotin family, should be presumed to be highly toxic. A thorough understanding of its potential hazards, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for the safety of all laboratory personnel. The causality behind these stringent protocols lies in the potent neurotoxic, immunotoxic, and organ-damaging properties of organotin compounds. By implementing these self-validating systems of engineering controls, personal protective equipment, and standard operating procedures, researchers can mitigate the risks and ensure a safe working environment.

References

- Organotin compounds: toxicokinetic aspects.PubMed.

- Toxicity and health effects of selected organotin compounds: a review.PMC.

- Organo-tin compounds.DCCEEW.

- Organotin Compounds Toxicity: Focus on Kidney.PMC - NIH.

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.

- Safety and handling precautions for organotin compounds.Benchchem.

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.Benchchem.

- ORGANOTIN COMPOUNDS.CDC Stacks.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- SAFETY DATA SHEET - Hexabutyldistannane.Fisher Scientific.

- SAFETY DATA SHEET - Aldrich 291234.MilliporeSigma.

- Safety D

- Dibutylthioxostannane | C8H18SSn | CID 61338.PubChem - NIH.

- Safety Data Sheet: Dibutyltin dilaur

- DI-n-BUTYLDILAURYLTIN, tech-95.Gelest, Inc.

- Inhalation toxicity of dibutylhexamethylenediamine in r

- Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals.PubMed.

- Di-tert-butyldichlorostannane | C8H18Cl2Sn | CID 88053.PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 4. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Dibutylthioxostannane | C8H18SSn | CID 61338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Di-tert-butyldichlorostannane | C8H18Cl2Sn | CID 88053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. chemos.de [chemos.de]

- 13. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of Dibutyldiethylstannane in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of dibutyldiethylstannane in organic solvents. In the absence of extensive published quantitative data for this specific unsymmetrical tetraalkyltin compound, this document emphasizes the fundamental principles and practical methodologies required to generate reliable solubility profiles. It is structured to empower the user with the necessary knowledge to design, execute, and interpret solubility experiments, ensuring scientific integrity and laboratory safety. This guide covers the theoretical underpinnings of organotin solubility, detailed experimental protocols for solubility determination, advanced analytical techniques for quantification, and critical safety and handling procedures.

Introduction to Dibutyldiethylstannane and Its Solubility

Dibutyldiethylstannane ((C₄H₉)₂(C₂H₅)₂Sn) is an organotin compound featuring a central tin atom covalently bonded to two butyl and two ethyl groups. As with other tetraalkyltin compounds, its physicochemical properties, including solubility, are dictated by the nature of these alkyl substituents.[1] Tetra-alkyltin compounds are generally colorless liquids or low-melting solids and are often used as intermediates in the synthesis of other organotin compounds.[1] Their solubility in organic solvents is a critical parameter for a multitude of applications, including:

-

Reaction Media Selection: Ensuring that reactants are in the same phase is fundamental for optimizing reaction kinetics and yields.

-

Purification Processes: Techniques such as recrystallization and chromatography are highly dependent on differential solubility.

-

Formulation Development: For applications in materials science or as catalysts, understanding solubility is key to creating homogeneous and stable formulations.

-

Environmental Fate and Toxicology Studies: Solubility data is essential for assessing the environmental distribution and bioavailability of organotin compounds.[2]

Given the general trend of tetra-organotin compounds being soluble in organic solvents but not in water, a systematic approach to determining their solubility in a range of relevant organic solvents is crucial for their effective and safe use.[1][3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For dibutyldiethylstannane, a nonpolar molecule, its solubility will be primarily influenced by:

-

Van der Waals Forces: As a tetraalkyltin compound, dibutyldiethylstannane interacts with its surroundings primarily through London dispersion forces. Therefore, it is expected to be more soluble in nonpolar organic solvents where similar intermolecular forces dominate.

-

Solvent Polarity: The polarity of the solvent plays a significant role. Nonpolar solvents like alkanes, aromatic hydrocarbons, and ethers are likely to be good solvents for dibutyldiethylstannane. Conversely, highly polar solvents, particularly those with strong hydrogen-bonding networks like water and lower alcohols, are expected to be poor solvents.[1]

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence solubility through steric effects and the efficiency of packing in the solution.

Synthesis of Dibutyldiethylstannane

For the purpose of solubility studies, a pure sample of dibutyldiethylstannane is required. The synthesis of unsymmetrical tetraorganotin compounds can be achieved through several methods, with the Grignard reaction being a classic and versatile approach.[4]

Illustrative Synthetic Pathway:

A common route involves the sequential alkylation of a tin tetrahalide. For dibutyldiethylstannane, this could involve a two-step process:

-

Formation of Dibutyldichlorostannane: Reaction of tin tetrachloride with two equivalents of a butyl Grignard reagent.

-

SnCl₄ + 2 C₄H₉MgBr → (C₄H₉)₂SnCl₂ + 2 MgClBr

-

-

Alkylation with Ethyl Grignard Reagent: Reaction of the resulting dibutyldichlorostannane with two equivalents of an ethyl Grignard reagent.

-

(C₄H₉)₂SnCl₂ + 2 C₂H₅MgBr → (C₄H₉)₂(C₂H₅)₂Sn + 2 MgClBr

-

Purification of the final product is typically achieved by distillation under reduced pressure to prevent decomposition.[3] The identity and purity of the synthesized dibutyldiethylstannane should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry prior to solubility determination.

Experimental Determination of Solubility

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of dibutyldiethylstannane in a chosen solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of dibutyldiethylstannane to a known volume of the selected organic solvents (e.g., hexane, toluene, ethanol, acetone). The presence of undissolved solute is crucial to ensure saturation.

-

Equilibrate the vials at a constant temperature using a thermostatically controlled water bath or incubator. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-calibrated pipette. It is critical to avoid transferring any solid material.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at ambient temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary.

-

Once the solvent is completely removed, dry the evaporating dish containing the dibutyldiethylstannane residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved dibutyldiethylstannane is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Gravimetric Solubility Determination:

Caption: Workflow for the gravimetric determination of solubility.

Analytical Methods for Concentration Determination

For more precise measurements or for very low solubilities, analytical techniques can be employed to determine the concentration of dibutyldiethylstannane in the saturated solution.

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like tetraalkyltins.[4][5][6][7]

Experimental Protocol:

-

Preparation of Saturated Solution and Calibration Standards:

-

Prepare saturated solutions as described in the gravimetric method.

-

Prepare a series of calibration standards of known concentrations of dibutyldiethylstannane in the same solvent used for the solubility study.

-

-

Sample Analysis:

-

Inject a known volume of the filtered saturated solution and the calibration standards into the GC-MS system.

-

Develop a suitable GC method for the separation of dibutyldiethylstannane from the solvent and any potential impurities.

-

Use the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic fragment ions of dibutyldiethylstannane.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of dibutyldiethylstannane against the concentration for the calibration standards.

-

Determine the concentration of dibutyldiethylstannane in the saturated solution by interpolating its peak area on the calibration curve.

-

¹H and ¹¹⁹Sn NMR spectroscopy can also be used for the quantification of dibutyldiethylstannane.[2][8][9][10]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a saturated solution of dibutyldiethylstannane in a deuterated solvent.

-

Add a known amount of an internal standard (a compound with a known concentration and distinct NMR signals that do not overlap with the analyte) to the NMR tube.

-

-

NMR Analysis:

-

Acquire the ¹H or ¹¹⁹Sn NMR spectrum of the sample.

-

Integrate the signals corresponding to dibutyldiethylstannane and the internal standard.

-

-

Quantification:

-

The concentration of dibutyldiethylstannane can be calculated by comparing the integral of its signal to the integral of the internal standard's signal, taking into account the number of protons or tin atoms contributing to each signal and the concentration of the internal standard.

-

Expected Solubility Profile

Based on the general properties of tetraalkyltin compounds, the solubility of dibutyldiethylstannane in a range of common organic solvents can be predicted as follows:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; similar nonpolar nature and intermolecular forces. |

| Nonpolar Aromatic | Toluene, Benzene | High | Favorable van der Waals interactions. |

| Ethers | Diethyl ether, THF | High | Good solvents for nonpolar to moderately polar organic compounds. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Can dissolve a wide range of organic compounds. |

| Ketones | Acetone, MEK | Moderate | Intermediate polarity may allow for some dissolution. |

| Alcohols | Ethanol, Methanol | Low to Moderate | Increasing polarity and hydrogen bonding will decrease solubility. |

| Highly Polar Solvents | Water, DMSO | Very Low | Mismatch in intermolecular forces. |

Safety, Handling, and Waste Disposal

Organotin compounds, including tetraalkyltins, are toxic and require careful handling in a controlled laboratory environment.[9][11]

6.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: Work in a well-ventilated fume hood. A respirator may be necessary for handling large quantities or in case of spills.

6.2. Handling Procedures:

-

All manipulations of dibutyldiethylstannane should be performed in a chemical fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9]

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

6.3. Waste Disposal:

-

All waste containing dibutyldiethylstannane, including contaminated solvents, glassware, and consumables, must be collected in a designated and clearly labeled hazardous waste container.[9][12]

-

Follow your institution's and local regulations for the disposal of organotin waste.

-

Glassware that has been in contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution overnight before routine washing.[13]

Waste Management Workflow for Organotin Compounds:

Sources

- 1. fishersci.com [fishersci.com]

- 2. Tin and organotin compounds (EHC 15, 1980) [inchem.org]

- 3. DiButylTinDiAcetate | DBTDA | C12H24O4Sn - Ereztech [ereztech.com]

- 4. analchemres.org [analchemres.org]

- 5. agilent.com [agilent.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. biosynth.com [biosynth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

The Tin-Carbon Bond: A Technical Guide to the History and Discovery of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, defined by the presence of at least one tin-carbon bond, represent a fascinating and complex area of organometallic chemistry.[1] From their initial synthesis in the mid-19th century to their widespread industrial applications and subsequent environmental scrutiny, the story of organotin compounds is one of scientific curiosity, industrial innovation, and ecological consequence. This in-depth technical guide provides a comprehensive overview of the history and discovery of these compounds, detailing the seminal synthetic methodologies, the evolution of their applications, and the critical understanding of their toxicological profiles. By examining the causality behind experimental choices and the self-validating nature of described protocols, this guide aims to provide researchers, scientists, and drug development professionals with a thorough and authoritative understanding of the field.

The Dawn of Organotin Chemistry: Serendipity and Synthesis

The journey into organotin chemistry began in the mid-1800s, a period of burgeoning exploration in the field of organometallics. The British chemist Sir Edward Frankland, a pioneer who introduced the concept of chemical valence and coined the term "organometallic," is credited with the first synthesis of an organotin compound.[2][3][4] In 1849, while attempting to isolate free alkyl radicals, Frankland synthesized diethyltin diiodide ((C₂H₅)₂SnI₂) by reacting ethyl iodide with metallic tin.[2][5][6] This discovery marked the genesis of organotin chemistry.[5][7]

A few years later, in 1852, the German chemist Carl Jacob Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[2][5][7][8][9] While Frankland's work predates Löwig's, the latter's publication is often cited as a key starting point for the field.[5][7] These early syntheses, though groundbreaking, yielded compounds that remained laboratory curiosities for nearly a century, with no immediate recognized industrial applications.

The early 20th century saw a rapid expansion in organotin chemistry, largely catalyzed by the discovery of the Grignard reagents.[1][6][10] The versatility of Grignard reagents in forming carbon-carbon bonds extended to the creation of tin-carbon bonds with high efficiency, opening the door for the synthesis of a wide array of organotin derivatives.[1][6] During this period, notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia further solidified the foundations of the field.[5][7]

Diagram: Timeline of Key Discoveries in Organotin Chemistry

Caption: A timeline highlighting the pivotal moments in the history of organotin compounds.

Foundational Synthetic Methodologies

The ability to selectively introduce organic groups onto a tin atom is fundamental to organotin chemistry. Several key methodologies have been developed and refined over the years, each with its own advantages and applications.

The Grignard Reaction: A Versatile Tool for Sn-C Bond Formation

The reaction of a Grignard reagent (RMgX) with a tin halide, typically tin tetrachloride (SnCl₄), is a classic and highly effective method for synthesizing tetraorganotin compounds.[1] This reaction proceeds via a nucleophilic substitution mechanism, where the carbanionic character of the Grignard reagent facilitates the displacement of halide ions from the tin center.

Experimental Protocol: Synthesis of Tetraethyltin via the Grignard Reaction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

-

Alkylation of Tin Tetrachloride: The Grignard reagent solution is cooled in an ice bath, and a solution of tin tetrachloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be carefully controlled.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude tetraethyltin is purified by fractional distillation under reduced pressure.

The stoichiometry of this reaction can be controlled to produce partially alkylated organotin halides, although the formation of the fully substituted tetraorganotin is often favored. The general reaction is as follows:

4 R-Mg-X + SnCl₄ → R₄Sn + 4 MgXCl

The Kocheshkov Redistribution Reaction: Accessing Mixed Organotin Halides

Symmetrical tetraorganotin compounds can be readily converted into mixed organotin halides through redistribution reactions, also known as the Kocheshkov comproportionation.[1] This reaction involves heating a tetraorganotin compound with a tin tetrahalide in the appropriate stoichiometric ratio to yield the desired mono-, di-, or tri-organotin halide.

Experimental Protocol: Synthesis of Tri-n-butyltin Chloride via Kocheshkov Redistribution

-

Reaction Setup: A mixture of tetra-n-butyltin and tin tetrachloride in a 3:1 molar ratio is placed in a reaction vessel equipped with a reflux condenser.

-

Reaction: The mixture is heated to approximately 200°C for several hours. The progress of the reaction can be monitored by measuring the refractive index of the mixture.

-

Purification: The resulting tri-n-butyltin chloride is purified by vacuum distillation.

The stoichiometry dictates the product distribution:

3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂ R₄Sn + 3 SnCl₄ → 4 RSnCl₃

Diagram: General Synthetic Pathways to Organotin Compounds

Caption: Key synthetic routes to various classes of organotin compounds.

The Proliferation of Applications: From Polymers to Biocides

The industrial revolution in organotin chemistry began in the 1940s with the discovery of their utility as thermal stabilizers for polyvinyl chloride (PVC).[5][7] PVC, while a versatile and inexpensive polymer, is prone to degradation upon heating, releasing hydrochloric acid. Organotin compounds, particularly diorganotins like dibutyltin dilaurate and dibutyltin maleate, effectively scavenge this HCl and prevent further degradation, thereby preserving the integrity and clarity of the plastic.[5][7] This application remains a significant consumer of organotin compounds today.[1]

The 1950s heralded a new era for organotins with the discovery of their potent biocidal properties by van der Kerk and his colleagues in the Netherlands.[5][7] Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), were found to exhibit powerful fungicidal and bactericidal activity. This led to their widespread use in a variety of applications, including:

-

Antifouling Paints: TBT became a key ingredient in marine paints to prevent the growth of barnacles, algae, and other organisms on ship hulls.[10][11][12] This improved fuel efficiency and reduced maintenance costs.[12]

-

Wood Preservation: The fungicidal properties of TBT were harnessed to protect wood from decay.[1][5]

-

Agrochemicals: Triphenyltin derivatives were employed as fungicides and insecticides in agriculture.[1][10]

-

Catalysis: Diorganotin compounds are effective catalysts in the production of polyurethanes and silicones.[1][5]

The Double-Edged Sword: Toxicity and Environmental Impact

The very properties that made triorganotin compounds effective biocides also rendered them highly toxic to a wide range of non-target organisms.[1][13][14] The extensive use of TBT in antifouling paints led to its accumulation in marine ecosystems, with devastating consequences.[11][12][15]

Table: Toxicity of Selected Organotin Compounds

| Compound | Toxicity Class | Primary Effects |

| Tributyltin (TBT) | High | Endocrine disruption (imposex in gastropods), immunotoxicity, neurotoxicity.[11][12][13] |

| Triphenyltin (TPT) | High | Fungicide and insecticide, similar toxicity profile to TBT.[1] |

| Triethyltin | High | Neurotoxin, causes edema of the central nervous system.[14] |

| Dibutyltin (DBT) | Moderate | Immunotoxicity. |

| Dioctyltin (DOT) | Low | Used as a PVC stabilizer due to lower toxicity. |

| Tetrabutyltin | Low | Relatively non-toxic but can metabolize to more toxic forms.[13] |

One of the most well-documented and dramatic effects of TBT pollution is the phenomenon of "imposex" in female marine snails, where they develop male sexual characteristics.[11] This endocrine disruption led to reproductive failure and catastrophic declines in snail populations in heavily trafficked waterways. The high toxicity of TBT and its persistence in sediments prompted international regulations, culminating in a global ban on the use of TBT in antifouling paints by the International Maritime Organization in 2008.[2]

Modern Perspectives and Future Directions

While the environmental legacy of some organotin compounds has led to significant restrictions on their use, the field continues to evolve. Research is ongoing to develop more environmentally benign organotin-based catalysts and stabilizers. Furthermore, the unique chemical properties of organotin compounds continue to be exploited in organic synthesis, most notably in the Stille reaction, a palladium-catalyzed cross-coupling reaction that is a powerful tool for creating complex organic molecules.[1]

In the realm of drug development, certain organotin compounds have been investigated for their potential anticancer properties.[10] Studies have shown that some triphenyltin(IV) complexes exhibit cytotoxic activity against various human tumor cell lines.[10] However, the inherent toxicity of these compounds presents a significant challenge that must be overcome through careful ligand design and targeted delivery strategies.

Conclusion

The history of organotin compounds is a compelling narrative of scientific advancement, industrial utility, and ecological responsibility. From Frankland's initial synthesis to the development of sophisticated synthetic methodologies and the discovery of a vast array of applications, these compounds have had a profound impact on chemistry and technology. The subsequent recognition of their environmental toxicity has underscored the importance of a holistic approach to chemical development, one that balances innovation with a deep understanding of potential consequences. For researchers and scientists today, the legacy of organotin chemistry serves as both a powerful toolkit and a cautionary tale, guiding the development of future generations of sustainable and effective chemical technologies.

References

-

Organotin chemistry - Wikipedia. [Link]

-

Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

-

Naoom, N. F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8. [Link]

-

Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Archives of Organic and Inorganic Chemical Sciences, 3(3). [Link]

-

Organotin chemistry - Grokipedia. [Link]

-

Sousa, A. C. A., et al. (2014). History on organotin compounds, from snails to humans. Environmental Chemistry Letters, 12, 117-137. [Link]

-

Ali, M., & Yousif, E. (2013). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1235-1249. [Link]

-

Caseri, W. R. (2014). Initial Organotin Chemistry. ResearchGate. [Link]

-

Adeogun, A. O., & Olatunbosun, O. A. (2017). Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. IntechOpen. [Link]

-

Edward Frankland - Wikipedia. [Link]

-

Investigating the Environmental Impact of Organotins. (2022). LCGC International. [Link]

-

Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. [Link]

-

Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. [Link]

-

Seyferth, D. (2001). Edward Frankland and the birth of organometallics. American Chemical Society. [Link]

-

Tributyltin - Wikipedia. [Link]

-

Introduction to Organotin Chemistry - and applications. Gelest, Inc. [Link]

-

Carl Jacob Löwig - Wikipedia. [Link]

-

Carl Jacob Löwig Facts for Kids. (2023). Kiddle. [Link]

-

Carl Lowig. Element. [Link]

-

Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 10-17. [Link]

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Edward Frankland - Wikipedia [en.wikipedia.org]

- 4. Edward Franklin and the birth of organometallics - American Chemical Society [acs.digitellinc.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Carl Jacob Löwig - Wikipedia [en.wikipedia.org]

- 9. Carl Jacob Löwig Facts for Kids [kids.kiddle.co]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Tributyltin - Wikipedia [en.wikipedia.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Dibutyldiethylstannane

Executive Summary

Dibutyldiethylstannane ((C₄H₉)₂(C₂H₅)₂Sn) is a tetraorganotin compound with significant utility in specialized chemical synthesis. As with many organometallic reagents, its efficacy and safety are directly contingent upon its chemical integrity. This guide provides a comprehensive overview of the stability profile of dibutyldiethylstannane and establishes authoritative, field-tested protocols for its proper storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reagent shelf-life, and maintaining a safe laboratory environment. The principles outlined herein are grounded in the fundamental reactivity of organotin compounds and are applicable to researchers, process chemists, and quality control specialists.

Chemical Stability & Reactivity Profile